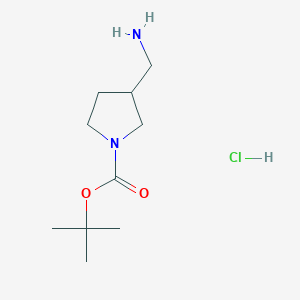

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Descripción general

Descripción

Tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pyrrolidine derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is . It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an aminomethyl group that may facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with target biomolecules, while the tert-butyl and carboxylate moieties can participate in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects such as anti-inflammatory or neuroprotective actions.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine-based compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Neuroprotective Effects

Pyrrolidine derivatives have also been explored for their neuroprotective effects. Compounds similar to tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in treating neurodegenerative diseases .

Anti-inflammatory Properties

The compound's structure allows it to potentially inhibit pro-inflammatory pathways. Similar pyrrolidine derivatives have demonstrated the ability to suppress COX-2 activity, a key enzyme involved in inflammation. The IC50 values for some related compounds have been reported at approximately 0.04 µmol, indicating potent anti-inflammatory effects .

Synthesis and Biological Evaluation

A study focused on synthesizing various pyrrolidine derivatives, including this compound, evaluated their biological activities in vitro. The synthesized compounds were tested for their antimicrobial and anti-inflammatory activities, revealing promising results that warrant further investigation into their therapeutic potential .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrrolidine derivatives has provided insights into how modifications affect biological activity. For example, the introduction of different substituents on the pyrrolidine ring can significantly enhance antimicrobial potency or alter anti-inflammatory effects .

Data Summary

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 224.75 g/mol

- CAS Number : 199174-29-3

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group, an aminomethyl group, and a carboxylate moiety, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is primarily researched for its potential therapeutic applications:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by modulating cell signaling pathways involved in cancer cell proliferation and apoptosis. For instance, research has shown that similar pyrrolidine derivatives can inhibit tumor growth in xenograft models .

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests it may have neuroprotective properties. Studies have indicated that compounds with similar structures can enhance neuronal survival under stress conditions, making them candidates for treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate:

- Synthesis of Complex Molecules : This compound is utilized in the synthesis of various complex organic molecules due to its ability to undergo diverse chemical transformations. It can participate in nucleophilic substitutions, allowing for the introduction of various functional groups into target molecules .

- Chiral Synthesis : Being a chiral compound, it is valuable in synthesizing other chiral substances, which are crucial in the pharmaceutical industry for developing enantiomerically pure drugs .

Case Study 1: Antitumor Activity

A study published in Cancer Research explored the effects of pyrrolidine derivatives on tumor growth. Researchers found that compounds structurally related to tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate significantly inhibited tumor growth in mouse models through apoptosis induction mechanisms .

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute demonstrated that similar compounds could protect neurons from oxidative stress. The study highlighted the potential of these compounds in developing treatments for conditions like Alzheimer's and Parkinson's disease .

Propiedades

IUPAC Name |

tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIJZDUDCUIGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662445 | |

| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-09-6 | |

| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.